

An In-depth Technical Guide to Acid Blue 182 (CAS 12219-26-0)

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Compound of Interest

Compound Name: Acid Blue 182

Cat. No.: B13450863

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid Blue 182**, an anthraquinone-based dye with applications ranging from textile dyeing to advanced biochemical research. This document details its chemical and physical properties, experimental protocols for its use in protein analysis, and discusses its toxicological profile and potential role in drug discovery.

Chemical and Physical Properties

Acid Blue 182 is a synthetic dye recognized for its vibrant blue color. It is water-soluble and belongs to the class of acid dyes, which are anionic and used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.^{[1][2]} Its chemical structure, rich in sulfonic acid groups, facilitates its solubility in aqueous solutions.^[1]

Table 1: Chemical Identifiers and Properties of **Acid Blue 182**

Property	Value	Reference
CAS Number	12219-26-0	[3]
Molecular Formula	C23H17N3Na2O9S2	[3]
Molecular Weight	589.51 g/mol	[4]
IUPAC Name	disodium;4-[[4-(acetylmethylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate	[3]
Synonyms	C.I. Acid Blue 182, Alizarine Light Blue H-RL, Kayacyl Blue HRL, Sandolan Blue E-HRL	[5]
Appearance	Blue Powder	
Solubility	Soluble in water	[1]

Applications in Biochemical Research: Protein Staining

While primarily known as a textile dye, the structural characteristics of **Acid Blue 182** are closely related to Coomassie Brilliant Blue G-250, a widely used dye for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE).[6][7] The mechanism involves the binding of the dye to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces.[7] This binding results in a color shift, allowing for the sensitive detection of protein bands.

Experimental Protocol: Colloidal Coomassie Staining for SDS-PAGE

This protocol is adapted from established methods for Coomassie Brilliant Blue G-250 and is suitable for achieving high sensitivity with low background.

Materials:

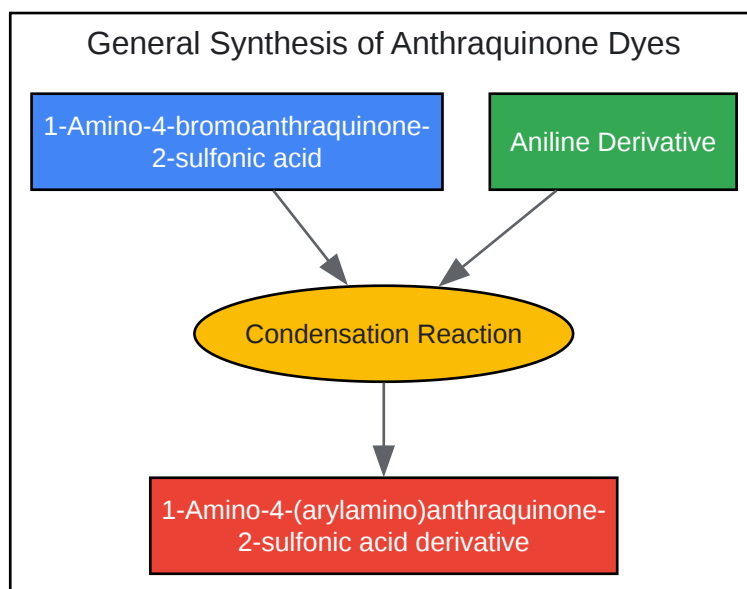
- Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
- Staining Solution: 0.1% (w/v) **Acid Blue 182**, 10% (w/v) Ammonium Sulfate, 2% (v/v) Phosphoric Acid, 20% (v/v) Methanol
- Washing Solution: Deionized Water

Procedure:

- Fixation: Following electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.
- Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.
- Staining: Submerge the gel in the colloidal staining solution and incubate for 1-4 hours at room temperature with gentle shaking. For enhanced sensitivity, staining can be performed overnight.
- Destaining: Due to the colloidal nature of the stain, a separate destaining step is often not required. If background staining is observed, wash the gel with deionized water until the background is clear.
- Imaging: The gel can be visualized using a standard gel documentation system.

Workflow for Protein Staining





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- To cite this document: BenchChem. [An In-depth Technical Guide to Acid Blue 182 (CAS 12219-26-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13450863#acid-blue-182-cas-number-12219-26-0]

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